2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrCl2N. It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
- 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
- 2-(4-bromo-3-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
2703780-98-5 |
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Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
270.98 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H |
InChI Key |
VWFYCLTYUFLMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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